

# A Comparative Analysis of the Bactericidal Activity of R-95867 and Other Carbapenems

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CS-834

Cat. No.: B1669649

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bactericidal activity of R-95867, the active metabolite of the oral carbapenem **CS-834**, with other established carbapenems such as imipenem, meropenem, and panipenem. The information is compiled from various in vitro and in vivo studies to assist researchers in evaluating its potential in antibacterial drug development.

## In Vitro Susceptibility

The in vitro activity of a new antimicrobial agent is a key indicator of its potential efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of R-95867 and other carbapenems against a range of clinically relevant bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

## Gram-Positive Aerobes

R-95867 demonstrates potent activity against many Gram-positive aerobes, including methicillin-susceptible *Staphylococcus aureus* (MSSA) and penicillin-resistant *Streptococcus pneumoniae*. Its activity is generally comparable to or slightly less potent than imipenem against these strains.[\[1\]](#)[\[2\]](#)

| Organism                                          | R-95867<br>(MIC90, $\mu$ g/mL) | Imipenem<br>(MIC90, $\mu$ g/mL) | Meropenem<br>(MIC90, $\mu$ g/mL) | Panipenem<br>(MIC90, $\mu$ g/mL) |
|---------------------------------------------------|--------------------------------|---------------------------------|----------------------------------|----------------------------------|
| Staphylococcus aureus (MSSA)                      | 0.5                            | $\leq 0.06 - 0.12$              | 0.06                             | N/A                              |
| Streptococcus pneumoniae (Penicillin-susceptible) | $\leq 0.016$                   | $\leq 0.006$                    | 0.05                             | $\leq 0.006$                     |
| Streptococcus pneumoniae (Penicillin-resistant)   | 0.5                            | 0.78                            | 1.56                             | 0.39                             |
| Streptococcus pyogenes                            | 0.016                          | N/A                             | N/A                              | N/A                              |

Note: Data for meropenem and panipenem are from separate studies and are provided for indirect comparison.

## Gram-Negative Aerobes

Against a majority of Gram-negative aerobes, R-95867 shows potent activity, often superior to oral cephalosporins.[\[1\]](#)[\[2\]](#) When compared to imipenem, its activity varies depending on the species. Meropenem generally exhibits greater potency against Gram-negative bacteria compared to imipenem.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

| Organism                    | R-95867<br>(MIC90, $\mu$ g/mL) | Imipenem<br>(MIC90, $\mu$ g/mL) | Meropenem<br>(MIC90, $\mu$ g/mL) | Panipenem<br>(MIC90, $\mu$ g/mL) |
|-----------------------------|--------------------------------|---------------------------------|----------------------------------|----------------------------------|
| Escherichia coli            | 0.1                            | 0.2                             | $\leq 0.025$                     | 0.2                              |
| Klebsiella pneumoniae       | 0.2                            | N/A                             | N/A                              | N/A                              |
| Proteus mirabilis           | 0.78                           | N/A                             | N/A                              | N/A                              |
| Haemophilus influenzae      | 0.2                            | 25                              | 0.1                              | 6.25                             |
| Moraxella catarrhalis       | $\leq 0.06$                    | N/A                             | N/A                              | N/A                              |
| Serratia marcescens         | >128                           | N/A                             | N/A                              | N/A                              |
| Acinetobacter calcoaceticus | >128                           | N/A                             | N/A                              | N/A                              |

Note: Data for meropenem and panipenem are from separate studies and are provided for indirect comparison.

## Anaerobic Bacteria

R-95867 is active against a variety of anaerobic bacteria, inhibiting 90% of tested strains at  $\leq 2$  mg/L.<sup>[7][8]</sup> Its activity is noted to be greater than ampicillin/sulbactam and clindamycin against several anaerobic species.<sup>[7]</sup>

| Organism                   | R-95867 (MIC90, $\mu\text{g/mL}$ ) | Imipenem (MIC90, $\mu\text{g/mL}$ ) | Meropenem (MIC90, $\mu\text{g/mL}$ ) |
|----------------------------|------------------------------------|-------------------------------------|--------------------------------------|
| Bacteroides fragilis group | $\leq 2$                           | $\leq 1$                            | $\leq 1$                             |
| Peptostreptococci          | $\leq 2$                           | N/A                                 | N/A                                  |
| Clostridia                 | $\leq 2$                           | N/A                                 | N/A                                  |
| Porphyromonas spp.         | $\leq 2$                           | N/A                                 | N/A                                  |
| Fusobacterium spp.         | $\leq 2$                           | N/A                                 | N/A                                  |

Note: Data for imipenem and meropenem against specific anaerobic species were not available in the same comparative studies.

## Bactericidal Activity

R-95867 has demonstrated potent bactericidal activity against *Staphylococcus aureus* and *Escherichia coli*.<sup>[2][9][10]</sup> While specific time-kill kinetic data comparing R-95867 with other carbapenems is limited in the reviewed literature, the potent in vitro (low MIC) and in vivo efficacy suggest a strong bactericidal effect.

## Experimental Protocols

The data presented in this guide are based on standard antimicrobial susceptibility testing methods.

## Minimum Inhibitory Concentration (MIC) Determination

The MIC values were primarily determined using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of Agar Plates: Serial twofold dilutions of each antimicrobial agent are prepared and incorporated into Mueller-Hinton agar.
- Inoculum Preparation: Bacterial isolates are cultured to a specific turbidity, corresponding to a standardized cell density (approximately  $1.5 \times 10^8$  CFU/mL). This suspension is then

diluted to provide a final inoculum of approximately  $10^4$  CFU per spot on the agar plate.

- Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates containing the different antibiotic concentrations.
- Incubation: Plates are incubated at 35-37°C for 16-20 hours in ambient air.
- Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

## Time-Kill Assay (General Protocol)

While specific comparative data for R-95867 was not available, a general time-kill assay protocol to determine bactericidal activity is as follows:

- Inoculum Preparation: A standardized suspension of the test organism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a final concentration of approximately  $5 \times 10^5$  to  $5 \times 10^6$  CFU/mL.
- Addition of Antibiotic: The carbapenem is added to the bacterial suspension at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control tube without any antibiotic is also included.
- Incubation and Sampling: The tubes are incubated at 35-37°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
- Viable Cell Count: Serial dilutions of the collected aliquots are plated on appropriate agar plates. After incubation, the number of colonies (CFU/mL) is counted.
- Data Analysis: The  $\log_{10}$  CFU/mL is plotted against time for each antibiotic concentration. A bactericidal effect is typically defined as a  $\geq 3$ - $\log_{10}$  (99.9%) reduction in the initial bacterial count.

## Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of carbapenems and a typical workflow for evaluating bactericidal activity.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of carbapenems.



[Click to download full resolution via product page](#)

Caption: Workflow for assessing bactericidal activity.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. In vitro and in vivo antibacterial activities of CS-834, a new oral carbapenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparative in vitro activity of Meropenem, Imipenem and Piperacillin/tazobactam against 1071 clinical isolates using 2 different methods: a French multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Antimicrobial activities of meropenem against clinically isolated strains. The result against strains isolated from blood and cerebrospinal fluid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imipenem and meropenem: Comparison of in vitro activity, pharmacokinetics, clinical trials and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative review of imipenem/cilastatin versus meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of R-95867, the active metabolite of a new oral carbapenem, CS-834, against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. In vitro and in vivo antibacterial activities of CS-834, a novel oral carbapenem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [A Comparative Analysis of the Bactericidal Activity of R-95867 and Other Carbapenems]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669649#comparing-bactericidal-activity-of-r-95867-with-other-carbapenems>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)